Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate
Description
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is a branched ester featuring a hydroxyacetate backbone substituted with a 4-ethylcyclohexyl group. Its molecular formula is C₁₁H₂₀O₃, with a molecular weight of 200.28 g/mol . The compound’s structure combines a polar hydroxy group with a hydrophobic ethyl-substituted cyclohexane ring, influencing its physicochemical properties, such as solubility and reactivity. While direct synthesis details are sparse in the literature, analogous compounds suggest esterification and protection/deprotection strategies for hydroxy groups are critical steps .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
MOOZHQIEHKMNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in the presence of the acid catalyst, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: The major products include 2-(4-ethylcyclohexyl)-2-oxoacetic acid or 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid.
Reduction: The major product is 2-(4-ethylcyclohexyl)-2-hydroxyethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyacetate moiety can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorinated derivatives (e.g., 4,4-difluoro or 4-chloro-3-fluoro substituents) exhibit increased electronegativity and metabolic stability, making them favorable in medicinal chemistry . Aromatic analogs, such as Methyl (2-hydroxy-4-methoxyphenyl)acetate, prioritize π-π interactions in binding assays, unlike aliphatic cyclohexyl derivatives .
Physicochemical Properties
- Solubility : Hydroxy and methoxy groups enhance water solubility (e.g., Methyl 2-(4-hydroxycyclohexyl)acetate), whereas ethyl and fluorinated groups reduce it .
- Melting Points : Chloro- and fluorophenyl derivatives (e.g., Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate) exhibit higher melting points (~118–120°C) due to stronger intermolecular forces compared to aliphatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
